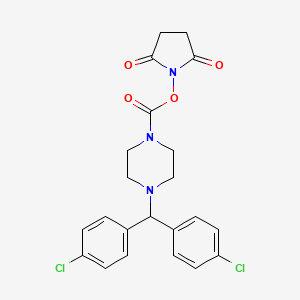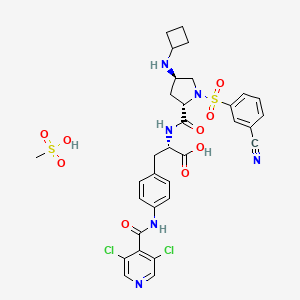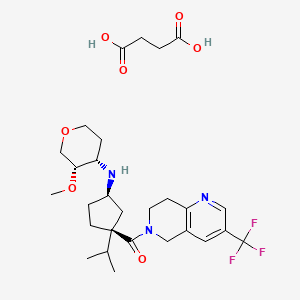![molecular formula C22H19N3O2S B609135 N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]-2-thiophenecarboxamide CAS No. 1404437-62-2](/img/structure/B609135.png)
N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]-2-thiophenecarboxamide
Vue d'ensemble
Description
“N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]-2-thiophenecarboxamide” is a chemical compound with the formula C22H19N3O2S . It is an aromatic amide . The compound has a net charge of 0, an average mass of 389.472, and a mono-isotopic mass of 389.11980 .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C22H19N3O2S/c1- 13 (2) 14- 9- 10- 16 (24- 21 (26) 19- 8- 5- 11- 28- 19) 15 (12- 14) 20- 22 (27) 25- 18- 7- 4- 3- 6- 17 (18) 23- 20/h3- 13H,1- 2H3, (H,24,26) (H,25,27) . The SMILES string is CC (C)C1=CC (=C (C=C1)NC (=O)C2=CC=CS2)C3=NC4=CC=CC=C4NC3=O . Physical And Chemical Properties Analysis
The compound has a net charge of 0, an average mass of 389.472, and a mono-isotopic mass of 389.11980 . Other physical and chemical properties such as solubility are not mentioned in the available resources.Applications De Recherche Scientifique
Synthesis and Reactivity Studies
- The synthesis and reactivity of compounds structurally related to N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]-2-thiophenecarboxamide have been a subject of interest. A study by Aleksandrov, Zablotskii, and El’chaninov (2020) discusses the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, leading to the formation of various derivatives through reactions like nitration, sulfonation, bromination, formylation, and acylation (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Pharmacological Potential
- Research on quinoxalin-2-carboxamides, which are chemically related to the compound , has been conducted to evaluate their pharmacological properties. Mahesh et al. (2011) synthesized a series of these compounds, assessing them as potential serotonin type-3 (5-HT3) receptor antagonists. Their findings indicate significant 5-HT3 receptor antagonism, suggesting potential therapeutic applications (Mahesh, Devadoss, Pandey, & Yadav, 2011).
Anti-Cancer Properties
- There's a notable study by Mudududdla et al. (2015), focusing on derivatives of thiophene-2-carboxamides, which have structural similarities to the compound . Their research highlights the synthesis of various derivatives and their subsequent screening for anticancer activity, particularly against colorectal carcinoma. This study emphasizes the potential of such compounds in overcoming cancer chemoresistance (Mudududdla et al., 2015).
Anti-Microbial and Anti-Inflammatory Activities
- Douadi et al. (2020) explored azoimine quinoline derivatives, which share structural features with the compound under discussion. Their study demonstrates the synthesis of these derivatives and their evaluation for antioxidant, anti-inflammatory, antimicrobial activities, and DNA/BSA binding interactions. This research provides insights into the diverse biological activities of quinoline-based compounds (Douadi, Chafaa, Douadi, Al-Noaimi, & Kaabi, 2020).
Chemical Properties and Applications
- The chemical properties and applications of similar compounds have been studied by Lisovenko, Dryahlov, and Dmitriev (2016), who investigated the three-component synthesis involving furan-2,3-diones, leading to various derivatives. This research contributes to understanding the chemical behavior and potential applications of such compounds (Lisovenko, Dryahlov, & Dmitriev, 2016).
Propriétés
IUPAC Name |
N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-13(2)14-9-10-16(24-21(26)19-8-5-11-28-19)15(12-14)20-22(27)25-18-7-4-3-6-17(18)23-20/h3-13H,1-2H3,(H,24,26)(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOYIOLMBQSTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-Dihydro-3-oxo-2-quinoxalinyl)-4-(1-methylethyl)phenyl]-2-thiophenecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



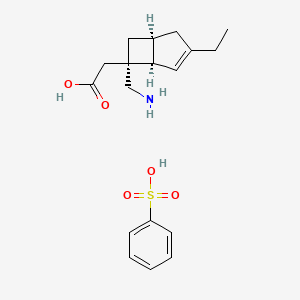
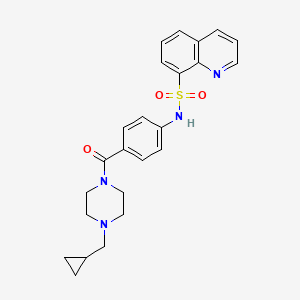


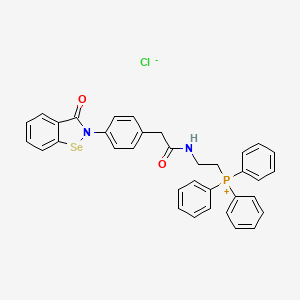

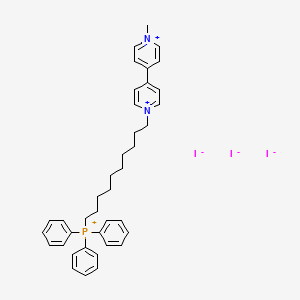
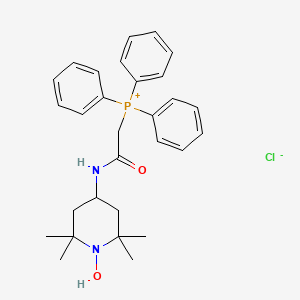
![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)

